![molecular formula C33H29ClN2O2S B302760 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302760.png)
5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as CNB-001, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. CNB-001 belongs to the class of thiazolidinone derivatives and has shown promising results in treating various neurological disorders.
Wirkmechanismus
5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one exerts its neuroprotective effects by activating the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. It also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. It also has the ability to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly in the brain. However, one limitation of 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one. One area of interest is the potential use of 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Another potential direction is the development of more efficient synthesis methods for 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, which could improve its accessibility for research purposes. Additionally, further studies are needed to fully understand the mechanisms underlying the neuroprotective effects of 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-hydroxy-1-naphthaldehyde and 4-chlorobenzyl alcohol in the presence of an acid catalyst to form the intermediate product. The intermediate product is then reacted with cyclohexylamine and phenylhydrazine to yield 5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one.
Wissenschaftliche Forschungsanwendungen
5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to possess neuroprotective properties and has the ability to reduce oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one |
---|---|
Molekularformel |
C33H29ClN2O2S |
Molekulargewicht |
553.1 g/mol |
IUPAC-Name |
(5Z)-5-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methylidene]-3-cyclohexyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H29ClN2O2S/c34-25-18-15-23(16-19-25)22-38-30-20-17-24-9-7-8-14-28(24)29(30)21-31-32(37)36(27-12-5-2-6-13-27)33(39-31)35-26-10-3-1-4-11-26/h1,3-4,7-11,14-21,27H,2,5-6,12-13,22H2/b31-21-,35-33? |
InChI-Schlüssel |
KAKWPOQFONXHEL-WAFNKUGFSA-N |
Isomerische SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)Cl)/SC2=NC6=CC=CC=C6 |
SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)Cl)SC2=NC6=CC=CC=C6 |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)Cl)SC2=NC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.